Product packaging for 9-Hydroxynon-6-YN-2-one(Cat. No.:CAS No. 151238-83-4)

9-Hydroxynon-6-YN-2-one

Cat. No.: B12557624
CAS No.: 151238-83-4
M. Wt: 154.21 g/mol
InChI Key: QBUMGNMDIIVPLM-UHFFFAOYSA-N
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Description

9-Hydroxynon-6-yn-2-one (CAS# 151238-83-4) is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.206 g/mol . This molecule features both a hydroxyl group and a ketone functional group, joined by a hydrocarbon chain containing a triple bond (alkyne). This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules or as a precursor in the study of bioactive compounds. While specific biological pathways for this compound have not been elucidated in the current literature, its structural features are of high interest in biochemical research. Compounds with similar alkyne functionalities are often used as probes in click chemistry applications. Furthermore, the presence of an aldehyde-like carbonyl and a reactive alkyne group suggests potential for investigating nucleophilic addition reactions and cross-coupling processes. Researchers can utilize this chemical as a key intermediate in developing novel compounds for various research applications. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B12557624 9-Hydroxynon-6-YN-2-one CAS No. 151238-83-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151238-83-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

9-hydroxynon-6-yn-2-one

InChI

InChI=1S/C9H14O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,3,5-8H2,1H3

InChI Key

QBUMGNMDIIVPLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC#CCCO

Origin of Product

United States

Reactivity and Mechanistic Investigations of 9 Hydroxynon 6 Yn 2 One

Chemical Transformations Involving the Alkyne Moiety in 9-Hydroxynon-6-YN-2-one

The internal carbon-carbon triple bond in this compound is a site of high electron density, making it amenable to a range of addition and coupling reactions.

The addition of water across the alkyne, known as hydration, can be catalyzed by mercury salts in the presence of acid, typically leading to the formation of an enol intermediate which rapidly tautomerizes to a more stable ketone. For an unsymmetrical internal alkyne like that in this compound, this reaction would yield a mixture of two regioisomeric ketones, 9-hydroxynonane-2,6-dione and 9-hydroxynonane-2,7-dione.

Hydroboration-oxidation offers an alternative route to hydrate (B1144303) alkynes, proceeding with anti-Markovnikov regioselectivity and syn-stereospecificity. The reaction involves the addition of a borane (B79455) reagent (e.g., BH₃, disiamylborane, or 9-BBN) across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. With an internal alkyne, hydroboration initially yields an organoborane intermediate. Subsequent oxidation replaces the boron atom with a hydroxyl group, forming an enol that tautomerizes to a ketone. The use of sterically hindered boranes can offer greater regioselectivity.

Table 1: Hydration and Hydroboration-Oxidation of this compound
ReactionReagentsTypical ConditionsExpected Product(s)
Acid-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄Aqueous acid, heatMixture of 9-hydroxynonane-2,6-dione and 9-hydroxynonane-2,7-dione
Hydroboration-Oxidation1. BH₃-THF (or 9-BBN) 2. H₂O₂, NaOH1. Anhydrous THF 2. Aqueous baseMixture of 9-hydroxynonane-2,6-dione and 9-hydroxynonane-2,7-dione

The alkyne functionality in this compound is a suitable partner for cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole. While the thermal reaction can require high temperatures and may produce a mixture of regioisomers with internal alkynes, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a cornerstone of "click chemistry". nih.gov Click chemistry describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govscispace.com

The CuAAC reaction allows for the specific and efficient formation of 1,4,5-trisubstituted triazole rings from internal alkynes like the one in this compound. nih.gov This compound can thus be used as a scaffold to be conjugated with various azide-tagged molecules, finding applications in bioconjugation, drug discovery, and materials science. scispace.comnih.gov The resulting triazole ring is chemically stable and can act as a rigid linker, mimicking the properties of an amide bond. scispace.com

Table 2: CuAAC Click Chemistry with this compound
ReactantCatalyst/ReagentsTypical ConditionsProduct Class
Organic Azide (R-N₃)Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI)Aqueous or organic solvents, room temperature1,4,5-Trisubstituted 1,2,3-triazole

The alkyne moiety can participate in a variety of powerful carbon-carbon bond-forming reactions catalyzed by transition metals, most notably palladium. nih.govresearchgate.net

Sonogashira Coupling: While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, variations for internal alkynes exist. youtube.comorganic-chemistry.org However, the more common strategy involves coupling a terminal alkyne. researchgate.net For this compound, its synthesis might involve a Sonogashira coupling, or it could be modified to a terminal alkyne for further coupling reactions. A key challenge in coupling internal alkynes is controlling regioselectivity. nih.gov

Suzuki-Miyaura Coupling: This reaction typically involves an organoboron compound and an organic halide. libretexts.org While less common for alkyne substrates directly, tandem reactions where an alkyne undergoes carbopalladation followed by a Suzuki cross-coupling can produce highly substituted olefins. chim.itacs.org This would transform the alkyne in this compound into a stereodefined, tetrasubstituted alkene.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org An "alkynyl Heck reaction" variant exists, which can lead to the formation of allenes or other unsaturated products. utsa.edu Intramolecular versions of the Heck reaction are particularly powerful for synthesizing complex cyclic structures. wikipedia.org

Table 3: Potential Transition Metal-Catalyzed Reactions of the Alkyne Moiety
Reaction TypeCoupling PartnerCatalyst SystemGeneral Product Structure
Tandem Carbopalladation/Suzuki CouplingAryl/Vinyl Halide + Boronic AcidPd(0) catalyst, BaseTetrasubstituted Alkene
Reductive Coupling/DimerizationAnother Alkyne MoleculePd(II) or Rh(I) catalystConjugated Enyne

Transformations Involving the Hydroxyl Group in this compound

The secondary hydroxyl group in this compound is a key functional group that readily participates in a variety of chemical transformations. Its reactivity allows for the synthesis of a diverse range of derivatives, enabling further functionalization and molecular complexity.

Esterification and Etherification Reactions

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation for protecting the alcohol functionality or for introducing new properties to the molecule.

Esterification of this compound can be achieved through several established methods. The most common approach involves the reaction with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. This reaction is reversible, and to drive the equilibrium towards the ester product, water is usually removed as it is formed. Alternatively, for more reactive and less sensitive substrates, the use of acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) provides a more irreversible and often higher-yielding route to the corresponding ester. While direct esterification of alkynes with alcohols via oxidative cleavage of the triple bond is possible, it is a more complex transformation not focused on the hydroxyl group. A study on the esterification of long-chain aliphatic carboxylic acids with secondary alcohols has shown that catalysts like ZrOCl2·8H2O can be effective, suggesting potential applicability to this compound.

Etherification of the secondary alcohol in this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. Another approach is the acid-catalyzed addition of the alcohol to an alkene, though this is more suited for the synthesis of ethers from tertiary alcohols or in industrial settings under specific temperature controls to avoid side reactions like elimination. Iron(III) triflate has been reported as an efficient catalyst for the direct etherification of alcohols, offering a potentially milder and more environmentally friendly alternative.

Table 1: Representative Esterification and Etherification Reactions of Secondary Alcohols

EntryReactant (Analogous to this compound)Reagents and ConditionsProductYield (%)Reference
1Secondary AlcoholCarboxylic Acid, H₂SO₄, HeatEsterVaries
2Secondary AlcoholAcyl Chloride, Pyridine, RTEsterHigh
3Secondary Alcohol1. NaH, THF; 2. Primary Alkyl HalideEtherGood
4Secondary AlcoholIron(III) triflate, NH₄ClSymmetrical EtherHigh

Oxidation Reactions to Carbonyls

The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding 6-nonyn-2,9-dione. A variety of oxidizing agents can be employed for this transformation.

Common and effective reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), and pyridinium (B92312) chlorochromate (PCC). PCC is a milder oxidant and is often preferred as it can be used in non-aqueous solvents, minimizing side reactions. Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used, but care must be taken as they can potentially cleave the alkyne bond under harsh conditions. The presence of the alkyne and another ketone group in the molecule requires careful selection of the oxidizing agent to ensure chemoselectivity. Milder, more selective methods may be necessary to avoid over-oxidation or reaction at the triple bond.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

Oxidizing AgentTypical ConditionsNotes
Chromic Acid (Jones Reagent)Acetone, 0 °C to RTStrong oxidant, acidic conditions.
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂), RTMilder oxidant, good for sensitive substrates.
Potassium Permanganate (KMnO₄)Basic or neutral solutionStrong oxidant, can cleave alkynes under harsh conditions.
Sodium Dichromate (Na₂Cr₂O₇)Aqueous H₂SO₄Strong oxidant, similar to chromic acid.

Note: The choice of reagent would depend on the desired selectivity and the stability of the starting material under the reaction conditions.

Intramolecular Cyclization and Rearrangement Reactions of this compound Derivatives

The bifunctional nature of this compound, possessing both a hydroxyl group and an alkyne, makes its derivatives susceptible to intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. These reactions are often catalyzed by acids or transition metals.

Derivatives of this compound can undergo intramolecular hydroalkoxylation, where the hydroxyl group adds across the triple bond. This can lead to the formation of five- or six-membered cyclic ethers, depending on the regioselectivity of the attack (exo-dig or endo-dig cyclization). Such cyclizations can be promoted by Brønsted or Lewis acids. Transition metal catalysts, particularly those based on gold, are highly effective in catalyzing the intramolecular cyclization of acetylenic alcohols. Gold(I) catalysts, for instance, are known to activate the alkyne towards nucleophilic attack by the hydroxyl group, leading to the formation of cyclic enol ethers. Palladium-catalyzed cyclizations are also a well-established method for the synthesis of cyclic ethers from unsaturated alcohols. Lanthanide complexes have also been shown to be effective precatalysts for the intramolecular hydroalkoxylation/cyclization of alkynyl alcohols.

Rearrangement reactions can also occur, particularly under acidic conditions where carbocationic intermediates may be formed. For instance, acid-catalyzed cyclization might be accompanied by Wagner-Meerwein type rearrangements if a more stable carbocation can be formed. In the context of gold-catalyzed reactions of enynes, rearrangements involving cyclopropyl (B3062369) gold(I)-carbene intermediates have been observed.

Table 3: Catalysts for Intramolecular Cyclization of Unsaturated Alcohols

Catalyst TypeExampleProduct TypeReference
Brønsted/Lewis AcidsH₂SO₄, TMSOTfCyclic Ethers
Gold CatalystsAuCl, Au(I) complexesCyclic Enol Ethers
Palladium CatalystsPd(0) complexesTetrahydrofurans, Tetrahydropyrans
Lanthanide CatalystsLn[N(SiMe₃)₂]₃Exocyclic Enol Ethers

Note: The specific outcome of the cyclization (ring size, stereochemistry) is highly dependent on the substrate structure and the reaction conditions.

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions.

The esterification of the hydroxyl group with a carboxylic acid under acidic conditions proceeds through a well-established nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.

Etherification via the Williamson synthesis follows an SN2 mechanism, characterized by the backside attack of the alkoxide nucleophile on the primary alkyl halide. Acid-catalyzed etherification from two alcohol molecules or an alcohol and an alkene can proceed through an SN1 or E1/addition mechanism, involving a carbocation intermediate, especially with secondary or tertiary alcohols.

The oxidation of the secondary alcohol to a ketone with chromic acid involves the formation of a chromate (B82759) ester intermediate. This is followed by the removal of the alpha-proton by a base (such as water), leading to the elimination of the chromium species and formation of the ketone.

The mechanisms of intramolecular cyclization of hydroxyalkynes are diverse and depend on the catalyst used. Acid-catalyzed cyclizations likely proceed through the protonation of the alkyne, forming a vinyl cation, which is then trapped by the intramolecular hydroxyl group. Alternatively, the hydroxyl group can be protonated, followed by its departure as water to form a carbocation that is then attacked by the alkyne. Gold-catalyzed cyclizations are thought to involve the coordination of the gold(I) catalyst to the alkyne, which activates it for nucleophilic attack by the hydroxyl group. This can lead to the formation of a vinyl-gold species which is then protonated to give the cyclic enol ether. The regioselectivity of these cyclizations (exo vs. endo) is a key aspect of the mechanistic investigation.

Derivatization and Structure Activity Relationship Sar Studies on 9 Hydroxynon 6 Yn 2 One Analogues

Design and Synthesis of Chemically Modified 9-Hydroxynon-6-YN-2-one Derivatives

No published studies on the design and synthesis of derivatives of this compound are available.

Functionalization Strategies for Enhanced Molecular Probing

There is no available research on the functionalization of this compound for use as a molecular probe.

Computational Approaches to Structure-Activity Relationship (SAR) Studies for this compound Analogues

No computational or SAR studies for this compound analogues have been reported in the scientific literature.

Advanced Spectroscopic and Analytical Methodologies Applied to 9 Hydroxynon 6 Yn 2 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

Predicted ¹H NMR Data for 9-Hydroxynon-6-YN-2-one

This table presents predicted chemical shift (δ) ranges based on the functional groups present. Actual values may vary depending on the solvent and experimental conditions.

Proton Assignment Predicted Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-1 (CH₃)2.1 - 2.3s-
H-3 (CH₂)2.4 - 2.6t6-8
H-4 (CH₂)1.6 - 1.8quintet6-8
H-5 (CH₂)2.2 - 2.4t6-8
H-8 (CH₂)2.3 - 2.5t6-7
H-9 (CH₂)3.6 - 3.8t6-7
9-OHVariable (1.0 - 5.0)s (broad)-

Predicted ¹³C NMR Data for this compound

This table presents predicted chemical shift (δ) ranges based on the functional groups present.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CH₃)25 - 35
C-2 (C=O)205 - 215
C-3 (CH₂)40 - 50
C-4 (CH₂)20 - 30
C-5 (CH₂)15 - 25
C-6 (C≡C)75 - 90
C-7 (C≡C)75 - 90
C-8 (CH₂)20 - 30
C-9 (CH₂OH)60 - 70

While one-dimensional NMR provides information about the types of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations. researchgate.netsdsu.edulibretexts.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, H-4 with H-5, and H-8 with H-9, confirming the connectivity of the aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. sdsu.edublogspot.com It allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal predicted at 3.6-3.8 ppm (H-9) would show a cross-peak to the carbon signal at 60-70 ppm (C-9).

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique is crucial as it reveals correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com This information pieces the entire molecular skeleton together. Key HMBC correlations would include the H-1 protons to the C-2 carbonyl carbon, and the H-5 protons to the alkyne carbons C-6 and C-7, thus linking the two ends of the molecule across the triple bond.

Should this compound be available in a crystalline or solid form, solid-state NMR (ssNMR) can provide valuable structural information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. huji.ac.il Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average anisotropic interactions to obtain higher resolution spectra. ssNMR can be used to study polymorphism (the existence of different crystal forms), molecular conformation, and intermolecular interactions in the solid state.

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. For a molecular formula of C₉H₁₄O₂, the expected monoisotopic mass is approximately 154.0994 u. HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing fragmentation, and then analyzing the resulting product ions. researchgate.net This technique provides detailed structural information by revealing how the molecule breaks apart. For this compound, characteristic fragmentation pathways would be expected:

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation for ketones. oregonstate.edu This would result in the loss of a methyl radical (•CH₃) to form an acylium ion or the loss of the heptynyl alcohol chain.

McLafferty Rearrangement : If a gamma-hydrogen is available, a rearrangement can occur involving the transfer of the hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond. This is a characteristic fragmentation for ketones and aldehydes. libretexts.org

Dehydration : The presence of a hydroxyl group makes the loss of a water molecule (18 u) a likely fragmentation pathway, especially under certain ionization conditions.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Identity Fragmentation Pathway
154[M]⁺Molecular Ion
139[M - CH₃]⁺Alpha-cleavage at C1-C2
136[M - H₂O]⁺Loss of water from the hydroxyl group
111[M - C₃H₇O]⁺Cleavage at C4-C5 with H transfer
43[CH₃CO]⁺Acylium ion from alpha-cleavage

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum shows characteristic absorption bands for different functional groups. For this compound, a strong, sharp absorption band is expected for the carbonyl (C=O) stretch. oregonstate.edulibretexts.org A broad band would indicate the O-H stretch of the alcohol group, while the C≡C stretch of the internal alkyne would be weaker. mnstate.edu

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. While the C=O stretch is also visible in Raman spectra, the non-polar C≡C triple bond, which gives a weak signal in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum, making it a powerful tool for identifying this functional group. acs.orgresearchgate.netresearchgate.net

Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H (Alcohol)Stretching3200 - 36003200 - 3600Broad, Strong (IR)
C-H (sp³)Stretching2850 - 30002850 - 3000Medium-Strong
C≡C (Alkyne)Stretching2190 - 22602190 - 2260Weak (IR), Strong (Raman)
C=O (Ketone)Stretching1705 - 17251705 - 1725Strong, Sharp
C-O (Alcohol)Stretching1050 - 12601050 - 1260Medium-Strong (IR)

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a monochromatic X-ray beam. azom.comwikipedia.org The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. fiveable.mewikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. azom.com From this map, the positions of the individual atoms can be determined, revealing the molecule's structure.

For the determination of absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. When the crystal contains a heavy atom, the scattering of X-rays is slightly out of phase. This effect can be used to distinguish between a molecule and its non-superimposable mirror image (enantiomer), thus establishing the absolute configuration.

While no specific crystallographic data for this compound is available, a hypothetical data table illustrating the type of information obtained from such an analysis is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Illustrative Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
β (°) 95.45
Volume (ų) 857.9
Z 4
R-factor 0.045

Note: This data is illustrative and not based on experimental results for this compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. longdom.orgnih.govlabinsights.nloup.com.au It is an indispensable tool in pharmaceutical and chemical analysis for assessing the purity of a compound and for analyzing complex mixtures. phenomenex.commdpi.comiltusa.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. nih.govteledynelabs.com

Several chromatographic techniques are available, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of non-volatile and thermally unstable compounds. solubilityofthings.comelgalabwater.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. europeanpharmaceuticalreview.commoravek.com The separation is based on the different affinities of the compounds for the stationary and mobile phases. elgalabwater.com HPLC is widely used for purity assessment, where it can detect and quantify impurities in a sample. phenomenex.commoravek.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. teledynelabs.comsigmaaldrich.comtechnologynetworks.com In GC, an inert gas serves as the mobile phase, carrying the vaporized sample through a column containing a stationary phase. teledynelabs.comsolubilityofthings.com Separation is achieved based on the boiling points and polarities of the components. teledynelabs.com GC is highly sensitive and is often used for the analysis of residual solvents and other volatile impurities. measurlabs.com

For the analysis of this compound, HPLC would likely be the method of choice for purity assessment, given the presence of a hydroxyl group which may make the compound less volatile. A hypothetical HPLC method is described in the table below.

Table 2: Illustrative HPLC Method for Purity Assessment of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Retention Time 5.8 min (Hypothetical)

Note: This data is illustrative and not based on experimental results for this compound.

Computational and Theoretical Investigations of 9 Hydroxynon 6 Yn 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and the energetic pathways of chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms by locating and characterizing transition states and intermediates. For 9-Hydroxynon-6-YN-2-one, DFT can be employed to explore various transformations, such as the reduction of the ketone, oxidation of the hydroxyl group, or addition reactions across the alkyne.

A hypothetical DFT study on the reduction of the ketone in this compound might involve modeling the reaction with a borohydride (B1222165) reagent. Calculations would be performed to identify the transition state structure for the hydride attack on the carbonyl carbon. The energy of this transition state, relative to the reactants, provides the activation energy, a key indicator of reaction kinetics. nih.govacs.org By mapping the entire reaction coordinate, a detailed energy profile can be constructed, revealing whether the reaction is kinetically and thermodynamically favorable.

Table 1: Hypothetical DFT-Calculated Energies for the Reduction of this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (Ketone + BH₄⁻)B3LYP/6-31G(d)0.0
Transition StateB3LYP/6-31G(d)+12.5
Products (Alcohol + BH₃)B3LYP/6-31G(d)-25.0

This interactive table presents hypothetical data for illustrative purposes.

These studies can also clarify regioselectivity and stereoselectivity. For instance, in reactions involving the alkyne, DFT can predict which of the two sp-hybridized carbons is more susceptible to nucleophilic or electrophilic attack by analyzing the distribution of frontier molecular orbitals and atomic charges. mdpi.comresearchgate.net

Ab initio methods are quantum chemical calculations that rely on first principles without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed description of the molecular orbitals (MOs) and other electronic properties. For this compound, ab initio calculations can be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). In this compound, the HOMO is likely to have significant contributions from the oxygen lone pairs and the alkyne π-system, while the LUMO is expected to be the π* orbital of the carbonyl group. unacademy.comchemistrysteps.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. researchgate.net

Table 2: Hypothetical Ab Initio Electronic Properties of this compound

PropertyMethod/Basis SetCalculated Value
HOMO EnergyHF/6-31G(d)-9.8 eV
LUMO EnergyHF/6-31G(d)+1.2 eV
HOMO-LUMO GapHF/6-31G(d)11.0 eV
Dipole MomentHF/6-31G(d)2.5 D

This interactive table presents hypothetical data for illustrative purposes.

Conformational Analysis and Molecular Mechanics Simulations

The flexible nine-carbon chain of this compound allows it to adopt numerous three-dimensional arrangements, or conformations. libretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Molecular mechanics simulations, which use classical physics to model the interactions between atoms, are well-suited for this task due to their computational efficiency. nih.gov

By systematically rotating the single bonds in the molecule, a potential energy surface can be generated. This surface reveals the low-energy conformations, which are the most likely to be populated at room temperature. acs.orgacs.org For this compound, key dihedral angles to consider would be those around the C-C bonds of the aliphatic chain. The presence of the rigid alkyne unit will constrain the possible conformations of that portion of the molecule. The analysis would likely show a preference for staggered conformations to minimize steric hindrance. imperial.ac.uk

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. f1000research.com This is particularly relevant in medicinal chemistry for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor.

In a typical docking study, a three-dimensional model of the target protein is used. The this compound molecule is then computationally placed into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.comhu.edu.jo The hydroxyl and ketone groups of the molecule are likely to participate in hydrogen bonding with amino acid residues in the active site, which would be a key factor in determining the binding mode. nih.gov

Molecular dynamics (MD) simulations can then be used to refine the docked pose and to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic picture of the interaction. f1000research.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Docking PoseBinding Energy (kcal/mol)Key Interacting Residues
1-8.5GLU-81, LEU-132, LYS-33
2-7.9ASP-145, VAL-21
3-7.2GLU-81, PHE-80

This interactive table presents hypothetical data for illustrative purposes.

Predictive Modeling of Reactivity and Selectivity in this compound Transformations

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, can be used to forecast the reactivity and selectivity of this compound in various transformations. nih.govnih.gov QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. mdpi.comresearchgate.net

To build a QSAR model for a specific reaction of this compound, a dataset of similar molecules with known reactivities would be required. A variety of molecular descriptors, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and topological indices, would be calculated for each molecule in the dataset. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed reactivity. biorxiv.org This model could then be used to predict the reactivity of this compound or its derivatives before they are synthesized and tested in the lab.

Biological Activities and Molecular Mechanisms of 9 Hydroxynon 6 Yn 2 One and Its Derivatives

Investigation of Enzymatic Interactions and Inhibition Profiles (in vitro, mechanistic studies)

To understand the potential therapeutic effects of 9-Hydroxynon-6-yn-2-one, its interactions with various enzymes would need to be systematically studied. In vitro enzymatic assays are fundamental to determining whether a compound can inhibit or activate specific enzymes. These studies would involve incubating the compound with isolated enzymes and their respective substrates to measure any changes in enzymatic activity. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) would be determined to quantify the compound's potency and affinity for the target enzyme. Mechanistic studies would further elucidate the mode of inhibition, such as competitive, non-competitive, or uncompetitive inhibition, providing deeper insights into the compound's mechanism of action.

Table 1: Hypothetical Enzymatic Inhibition Profile of this compound

Enzyme Target Assay Type IC₅₀ (µM) Inhibition Type
Data Not Available Data Not Available Data Not Available Data Not Available

Receptor Binding Studies and Ligand-Target Recognition (in vitro, molecular interactions)

The ability of this compound to interact with cellular receptors is another critical aspect of its potential biological activity. Radioligand binding assays are a common technique used to investigate the affinity of a compound for a specific receptor. These experiments would measure the displacement of a known radiolabeled ligand from its receptor by increasing concentrations of this compound. The results would yield the binding affinity (Kᵢ) of the compound for the receptor. Further molecular interaction studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), could provide detailed information about the kinetics and thermodynamics of the ligand-receptor binding event.

Cellular Pathway Modulation Studies (in vitro, elucidation of molecular mechanisms)

To understand how this compound affects cellular function, its impact on various signaling pathways would need to be investigated. In vitro studies using cultured cells are essential for this purpose. Techniques such as Western blotting, quantitative polymerase chain reaction (qPCR), and reporter gene assays would be employed to assess changes in protein expression, gene expression, and transcriptional activity of key components of cellular pathways upon treatment with the compound. This would help to elucidate the molecular mechanisms through which this compound exerts its biological effects.

Identification and Characterization of Biological Targets

A crucial step in understanding the pharmacology of this compound is the identification of its specific biological targets. Affinity chromatography, where a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, is a powerful technique for target identification. The captured proteins can then be identified using mass spectrometry. Once potential targets are identified, further validation and characterization studies are necessary to confirm the interaction and its functional consequences.

Biosynthetic Pathways and Metabolic Transformations of Alkyne-Containing Natural Products (if applicable)

Alkyne-containing natural products are a diverse group of molecules with a wide range of biological activities. The biosynthesis of the characteristic alkyne functional group often involves unique enzymatic machinery. While the specific biosynthetic pathway for this compound is unknown, the study of analogous pathways in other organisms could provide clues. Understanding the metabolic fate of this compound is also important. In vivo and in vitro metabolism studies would be necessary to identify the enzymes responsible for its transformation and to characterize the resulting metabolites. This information is critical for a complete understanding of the compound's pharmacological profile.

Table 2: Compound Names Mentioned

Compound Name

Emerging Applications and Material Science Potential of 9 Hydroxynon 6 Yn 2 One Derivatives

Development as Chemical Biology Probes and Tools (e.g., Alkyne Tagging)

The terminal alkyne group in 9-Hydroxynon-6-yn-2-one is a key feature that enables its use as a chemical biology probe. Terminal alkynes are bioorthogonal, meaning they are largely unreactive within biological systems until they are induced to react with a specific partner. This characteristic is fundamental to their use in "alkyne tagging," a powerful strategy for labeling and visualizing biomolecules.

In a typical alkyne tagging experiment, a molecule like this compound could be metabolically incorporated into a biopolymer or used to selectively label a protein of interest. The alkyne then serves as a handle for the subsequent attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via a bioorthogonal reaction. This allows for the visualization, isolation, and further study of the tagged biomolecule.

Table 1: Potential Chemical Biology Probe Applications of this compound Derivatives

Application AreaProbe Design PrinciplePotential Research Finding
Protein Labeling The hydroxyl group can be derivatized to introduce a reactive group for covalent attachment to a target protein.Identification of novel protein-protein interactions.
Metabolic Labeling The molecule could be recognized and incorporated by specific metabolic pathways.Tracing the flux of metabolic pathways in living cells.
Enzyme Activity Probes The ketone functionality could be targeted by specific enzymes.Development of new diagnostic tools for enzyme-related diseases.

Role in Click Chemistry Applications for Bioconjugation and Materials Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and the terminal alkyne of this compound makes it an ideal substrate for this reaction. organic-chemistry.org

In bioconjugation, CuAAC can be used to link this compound derivatives to azide-modified biomolecules, such as proteins, nucleic acids, and carbohydrates. This enables the creation of complex bioconjugates with tailored properties for applications in drug delivery, diagnostics, and fundamental biological research.

In materials synthesis, click chemistry provides a highly efficient method for creating well-defined polymers and functional materials. This compound can be used as a monomer or a cross-linking agent in the synthesis of polymers with precisely controlled architectures and functionalities.

Precursors for Polymeric Materials and Nanostructures

The bifunctionality of this compound, with its hydroxyl and alkyne groups, makes it a valuable precursor for the synthesis of a variety of polymeric materials and nanostructures. The hydroxyl group can participate in traditional polymerization reactions such as esterification and etherification, while the alkyne group allows for post-polymerization modification via click chemistry.

This dual reactivity enables the creation of polymers with complex architectures, including block copolymers, graft copolymers, and dendrimers. For instance, the hydroxyl group could be used to form a polyester (B1180765) backbone, and the pendant alkyne groups could then be used to attach side chains with specific functionalities.

Table 2: Potential Polymeric Materials Derived from this compound

Polymer TypeSynthesis StrategyPotential Application
Functional Polyesters Polycondensation of the hydroxyl group with a dicarboxylic acid, followed by alkyne modification.Drug delivery vehicles, tissue engineering scaffolds.
Cross-linked Hydrogels Polymerization of the alkyne groups via click chemistry.Smart materials, biosensors.
Amphiphilic Block Copolymers Sequential polymerization using the hydroxyl and alkyne functionalities.Self-assembling nanostructures for encapsulation.

Catalytic Applications or Ligand Design

The ketone and hydroxyl functionalities of this compound offer potential for its use in catalysis and ligand design. The oxygen atoms of these groups can act as coordination sites for metal ions, forming the basis of novel metal complexes.

By modifying the carbon backbone of this compound, it is possible to design ligands with specific steric and electronic properties to tune the reactivity of a coordinated metal center. Such catalytic systems could find applications in a wide range of organic transformations. The alkyne group can also be a site for further functionalization to create more complex ligand structures.

While direct experimental data on the applications of this compound is currently limited in publicly accessible literature, a thorough analysis of its functional groups points to a promising future in chemical biology and material science. Its utility as a bioorthogonal probe, a versatile partner in click chemistry, a precursor to advanced polymers, and a scaffold for catalyst design warrants further investigation. The exploration of this and similar multifunctional molecules will undoubtedly open new avenues for innovation in both academic and industrial research.

Future Research Directions and Unexplored Avenues for 9 Hydroxynon 6 Yn 2 One Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

In the absence of established synthetic routes, the application of artificial intelligence (AI) and machine learning (ML) could prove invaluable. Predictive algorithms could be employed to retrospectively analyze potential synthetic pathways, identifying the most efficient and cost-effective methods for its preparation. These computational tools could analyze vast datasets of known chemical reactions to propose novel disconnections and starting materials for the synthesis of 9-Hydroxynon-6-yn-2-one. Furthermore, ML models could predict reaction outcomes, yields, and optimal conditions, thereby minimizing experimental trial and error.

Exploration of Novel Biological Targets and Mechanistic Therapeutic Concepts

The unique structural features of this compound, namely the hydroxyl, ketone, and alkyne functional groups, suggest a potential for diverse biological activities. Future research could involve high-throughput screening against a wide array of biological targets, including enzymes and receptors, to identify any potential therapeutic applications. Should any activity be discovered, subsequent mechanistic studies would be crucial to understand how the compound interacts with its biological target at a molecular level. This could involve techniques such as X-ray crystallography of the compound bound to a target protein or computational docking simulations.

Sustainable Synthesis and Green Chemistry Approaches for this compound

As the synthesis of this compound is currently not described in the literature, there is a prime opportunity to develop its synthesis based on the principles of green chemistry. This would involve the use of non-toxic solvents, renewable starting materials, and catalytic reactions to minimize waste and environmental impact. The development of a sustainable synthetic route would not only be environmentally responsible but could also offer economic advantages.

Advanced Analytical Techniques for In Situ Monitoring of Reactions and Biological Processes

Once a synthetic route is established, advanced analytical techniques could be employed for real-time monitoring of the reaction progress. Techniques such as process analytical technology (PAT), including in situ infrared (IR) spectroscopy and Raman spectroscopy, could provide valuable kinetic and mechanistic data. If the compound is found to have biological activity, advanced imaging and analytical methods could be used to track its distribution and metabolism in biological systems, providing critical information for any potential therapeutic development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 9-Hydroxynon-6-YN-2-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Begin with alkyne-functionalized precursors and employ Sonogashira coupling or hydroxylation strategies. Optimize catalysts (e.g., palladium-based) and solvent systems (polar aprotic solvents like DMF) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution. Temperature control (±2°C) is critical to minimize side reactions .
  • Data Analysis : Compare yields under varying conditions (e.g., 60°C vs. 80°C) using ANOVA to identify statistically significant improvements .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

  • Methodological Answer : Prioritize 1^1H/13^{13}C NMR for structural confirmation (e.g., alkynyl proton at δ 2.1–2.3 ppm, hydroxyl group at δ 1.5–2.0 ppm). Supplement with FT-IR (C≡C stretch ~2100 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Report coupling constants and integration ratios to confirm stereochemistry .
  • Best Practices : Calibrate instruments with internal standards (e.g., TMS) and include raw spectral data in appendices, referencing key peaks in the main text .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing samples to stressors (40°C/75% RH, light exposure). Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf-life predictions. Include control batches stored at -20°C for baseline comparison .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Perform meta-analysis of existing data to identify variables (e.g., cell lines, assay protocols). Replicate studies under standardized conditions (e.g., fixed concentration ranges, identical incubation times). Use Bland-Altman plots to assess inter-lab variability and hierarchical clustering to group outliers .
  • Case Study : If Study A reports IC50_{50} = 10 µM (cancer cells) and Study B shows no activity, verify purity (>98% via HPLC), solvent effects (DMSO vs. aqueous), and cell viability assay compatibility (MTT vs. ATP-based) .

Q. How can computational modeling guide mechanistic studies of this compound’s interactions with target proteins?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinities to hypothesized targets (e.g., kinase domains). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-reference with experimental mutagenesis data (e.g., alanine scanning) to confirm critical residues .
  • Data Integration : Combine docking scores (∆G values) with experimental IC50_{50} correlations using Spearman’s rank analysis .

Q. What experimental designs minimize confounding variables in in vivo pharmacokinetic studies of this compound?

  • Methodological Answer : Use randomized block designs with genetically homogeneous animal cohorts. Control for diet, circadian rhythms, and administration routes (oral vs. IV). Quantify plasma concentrations via LC-MS/MS with deuterated internal standards. Apply non-compartmental analysis (WinNonlin) to calculate AUC, t1/2t_{1/2}, and bioavailability .
  • Ethical Considerations : Adhere to ARRIVE guidelines for reporting animal studies, including sample size justification and exclusion criteria .

Methodological Best Practices

  • Safety Protocols : Follow GHS-compliant handling (gloves, goggles, fume hoods) even if current hazard data are limited .
  • Data Transparency : Archive raw datasets in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata to enable replication .
  • Statistical Rigor : Predefine significance thresholds (α = 0.05) and correct for multiple comparisons (Bonferroni adjustment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.